
1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a methoxy-ethyl group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The methoxy-ethyl group can be introduced via alkylation reactions, while the methyl group can be added through Friedel-Crafts alkylation.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening, and continuous flow reactors.
化学反応の分析
Types of Reactions: 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated indoles
科学的研究の応用
1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
4-Methylindole: A compound with a similar structure but lacking the carboxylic acid group.
1-Methoxy-2-ethylindole: A compound with a similar substitution pattern but different functional groups.
Uniqueness: 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-ethyl group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-4-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-4-3-5-11-12(9)10(13(15)16)8-14(11)6-7-17-2/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChIキー |
XRUYKMRPRUKZID-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C=C2C(=O)O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



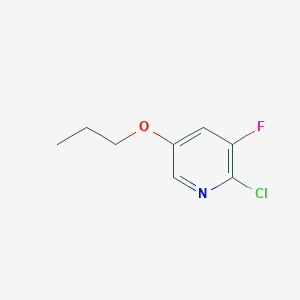
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

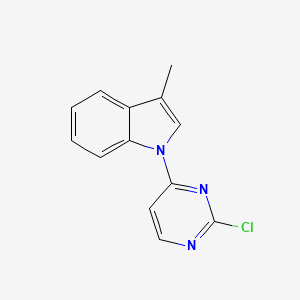

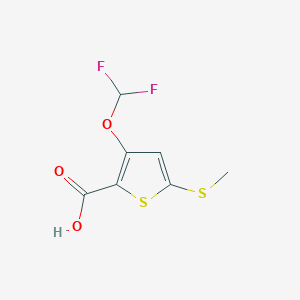
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
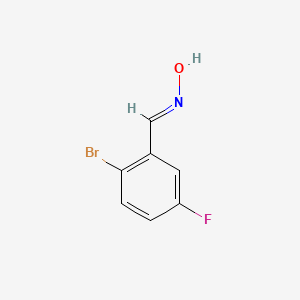
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
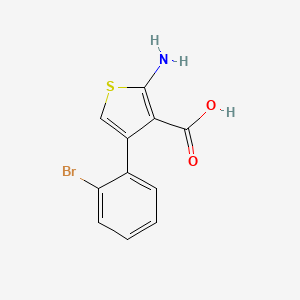
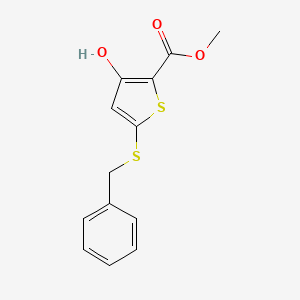
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)

